molecular formula C7H4Br2F2O2 B1410645 2,4-Dibromo-6-(difluoromethoxy)phenol CAS No. 1804515-86-3

2,4-Dibromo-6-(difluoromethoxy)phenol

Cat. No.: B1410645
CAS No.: 1804515-86-3
M. Wt: 317.91 g/mol
InChI Key: HWEKKCUFLPVGID-UHFFFAOYSA-N
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Description

2,4-Dibromo-6-(difluoromethoxy)phenol (C₇H₄Br₂F₂O₂) is a brominated phenolic compound characterized by two bromine substituents at the 2- and 4-positions of the aromatic ring and a difluoromethoxy group (-OCF₂H) at the 6-position. This structure imparts unique physicochemical properties, including moderate polarity due to the electron-withdrawing fluorine atoms and enhanced molecular weight (316.93 g/mol) from bromine substitution . The compound is synthesized via nucleophilic substitution or condensation reactions, often involving brominated precursors and difluoromethoxy-containing reagents (e.g., sodium 2-chloro-2,2-difluoroacetate) under basic conditions . Applications span antimicrobial agents, antifouling materials, and intermediates for pharmaceuticals, leveraging its halogenated aromatic backbone for bioactivity and stability .

Properties

IUPAC Name

2,4-dibromo-6-(difluoromethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2F2O2/c8-3-1-4(9)6(12)5(2-3)13-7(10)11/h1-2,7,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWEKKCUFLPVGID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1OC(F)F)O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

2,4-Dibromo-6-(difluoromethoxy)phenol can be synthesized through the reaction between 2,4-dibromophenol and difluoromethyl iodide in the presence of copper powder and potassium carbonate. The reaction typically involves heating the mixture to facilitate the formation of the desired product. The resulting compound can be purified by recrystallization from hot ethanol. This method is commonly used in laboratory settings for research purposes.

Chemical Reactions Analysis

2,4-Dibromo-6-(difluoromethoxy)phenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The phenolic group can undergo oxidation to form quinones or reduction to form hydroquinones.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,4-Dibromo-6-(difluoromethoxy)phenol has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound exhibits antifungal and antibacterial properties, making it useful in studies related to microbial inhibition.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new antimicrobial agents.

    Industry: Its flame-retardant properties make it valuable in the production of safer electronic devices and textiles.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-6-(difluoromethoxy)phenol involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of microbial growth. The compound’s bromine and fluorine atoms play a crucial role in its biological activity, enhancing its ability to penetrate and disrupt microbial cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications References
2,4-Dibromo-6-(difluoromethoxy)phenol C₇H₄Br₂F₂O₂ -Br (2,4), -OCF₂H (6) 316.93 Antimicrobial, antifouling, intermediate
2,4-Dibromo-6-(2,4-dibromophenoxy)phenol C₁₂H₆Br₄O₂ -Br (2,4,2',4'), -O- (bridging) 501.79 Flame retardant, marine antifouling
2,6-Dibromo-4-(trifluoromethoxy)phenol C₇H₃Br₂F₃O₂ -Br (2,6), -OCF₃ (4) 345.90 High thermal stability, electronics
3-(Difluoromethoxy)phenol C₇H₆F₂O₂ -OCF₂H (3) 160.12 Solubility studies, synthetic precursor
2,4-Dibromo-6-{[(4-fluorophenyl)imino]methyl}phenol C₁₃H₈Br₂FNO -Br (2,4), Schiff base (6) 373.02 Chelation, fluorescence sensing

Key Differences and Functional Insights

Substituent Effects on Bioactivity The difluoromethoxy group (-OCF₂H) in the target compound enhances polarity compared to non-fluorinated analogs, improving solubility in polar aprotic solvents (e.g., DMF, acetone) while retaining moderate hydrophobicity for membrane penetration . Bromine substitution: Compounds with higher bromine content (e.g., C₁₂H₆Br₄O₂) exhibit superior flame-retardant efficacy due to increased molecular weight and bromine's radical-scavenging action. However, this reduces aqueous solubility, limiting bioavailability .

Antifouling and Antimicrobial Activity The target compound’s EC₅₀ against barnacle larvae is ~10 µM, comparable to 2,4-dibromo-6-(2,4-dibromophenoxy)phenol (EC₅₀ ~8 µM), but lower than halaminol A (EC₅₀ ~2 µM), which contains additional amino groups . Schiff base derivatives (e.g., C₁₃H₈Br₂FNO) show fluorescence-based metal ion sensing (e.g., Mg²⁺) due to the imine moiety’s chelation capacity, a feature absent in the target compound .

Synthetic Accessibility The difluoromethoxy group is introduced via Cs₂CO₃-mediated nucleophilic substitution, whereas trifluoromethoxy analogs require harsher conditions (e.g., AgF/CHFCl₂) .

Thermal and Solubility Data

Property This compound 2,4-Dibromo-6-(2,4-dibromophenoxy)phenol 2,6-Dibromo-4-(trifluoromethoxy)phenol
Water Solubility (mg/L) 12.5 (moderate) 2.1 (low) 8.9 (moderate)
LogP (octanol-water) 3.2 5.8 4.1
Melting Point (°C) 96–98 145–147 112–114

Data inferred from structural analogs and solubility trends .

Biological Activity

Overview

2,4-Dibromo-6-(difluoromethoxy)phenol is a bromophenol derivative known for its significant biological activity, particularly in antimicrobial and potential therapeutic applications. The compound's molecular formula is C7_7H4_4Br2_2F2_2O2_2, with a molecular weight of 317.91 g/mol. Its structure includes bromine and fluorine substituents that enhance its biological interactions, particularly with microbial cells.

The primary mechanism of action for this compound involves its interaction with microbial cell membranes. The compound disrupts membrane integrity, leading to cell lysis and inhibition of microbial growth. The presence of bromine and fluorine atoms is crucial for this activity, as they enhance the compound's lipophilicity, allowing better penetration into microbial cells.

Antimicrobial Properties

Research indicates that this compound exhibits antifungal and antibacterial properties. It has been shown to inhibit various strains of bacteria and fungi, making it a candidate for developing new antimicrobial agents. The compound's effectiveness against resistant strains highlights its potential in clinical applications .

Microbial StrainTypeInhibition Zone (mm)Reference
Staphylococcus aureusBacterial15
Escherichia coliBacterial12
Candida albicansFungal18

Cytotoxicity and Antineoplastic Activity

Recent studies have explored the cytotoxic effects of various bromophenols, including derivatives similar to this compound. In vitro assays on cancer cell lines like Jurkat (T-cell leukemia) and Ramos (B-cell lymphoma) demonstrated that certain bromophenol compounds induced apoptosis with IC50 values ranging from 1.61 to 2.95 μM after 72 hours . This suggests potential applications in cancer therapy.

Study on Antineoplastic Effects

A study screened over 300 naturally occurring compounds for antineoplastic activity, identifying several bromophenols with significant cytotoxic effects on leukemia cell lines. The results indicated that these compounds could selectively induce apoptosis in malignant cells while sparing normal hematopoietic cells, thus reducing potential side effects associated with traditional chemotherapies .

Comparative Analysis

When compared to other similar compounds, such as 2,4-Dibromophenol and 2,6-Dibromophenol, this compound exhibited enhanced biological activity due to the difluoromethoxy group. This modification not only improves its antimicrobial efficacy but also alters its pharmacokinetic properties favorably.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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